molecular formula C7H8ClFN2 B6217767 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride CAS No. 2751614-57-8

6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride

Cat. No.: B6217767
CAS No.: 2751614-57-8
M. Wt: 174.6
InChI Key:
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Description

6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride is a fluorinated heterocyclic compound. It is known for its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorine atom in its structure imparts distinct chemical and physical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoropyridine with suitable reagents to form the desired pyrrolo[3,2-b]pyridine ring system. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Pyrrolo[3,4-c]pyridine derivatives

Uniqueness

6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride stands out due to its specific fluorine substitution, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring high stability and specific reactivity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride involves the reaction of 2-cyanopyridine with 2,3-dichloro-5,6-difluoropyrazine followed by reduction and hydrolysis to yield the final product.", "Starting Materials": [ "2-cyanopyridine", "2,3-dichloro-5,6-difluoropyrazine", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with 2,3-dichloro-5,6-difluoropyrazine in the presence of sodium borohydride to yield 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to yield 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride.", "Step 3: The product is then isolated and purified through recrystallization or other suitable methods." ] }

CAS No.

2751614-57-8

Molecular Formula

C7H8ClFN2

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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